molecular formula C9H12N4OS2 B6753214 4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole

4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole

Cat. No.: B6753214
M. Wt: 256.4 g/mol
InChI Key: AODWQTWALAKUQU-UHFFFAOYSA-N
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Description

4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole is a heterocyclic compound that features both a thiazole and a triazole ring These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the triazole moiety. The process may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Triazole Ring: The triazole ring can be introduced via a nucleophilic substitution reaction, where a suitable triazole precursor reacts with the thiazole intermediate.

    Introduction of the Sulfinyl Group: The methylsulfinyl group can be added through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Various substituted thiazole and triazole derivatives.

Scientific Research Applications

4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(methylsulfanyl)-1,3-thiazole
  • 5-(Methylsulfinyl)-1,2,4-triazole
  • 4-Methyl-5-(methylsulfonyl)-1,3-thiazole

Uniqueness

4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole is unique due to the presence of both thiazole and triazole rings in its structure, along with the methylsulfinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS2/c1-7-8(15-6-10-7)3-4-13-5-11-12-9(13)16(2)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODWQTWALAKUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN2C=NN=C2S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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